1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea
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Overview
Description
1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by a cyclohexyl group attached to a urea moiety, which is further substituted with a 3-hydroxy-3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of cyclohexyl isocyanate with 3-hydroxy-3-phenylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexyl isocyanate preparation: Cyclohexylamine is reacted with phosgene to produce cyclohexyl isocyanate.
Urea formation: The cyclohexyl isocyanate is then reacted with 3-hydroxy-3-phenylpropylamine in an inert solvent such as dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea: Similar structure but with a different substitution pattern on the phenylpropyl group.
1-Cyclohexyl-3-(3-phenylpropyl)urea: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Uniqueness
1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea is unique due to the presence of both a cyclohexyl group and a hydroxyl-substituted phenylpropyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
1-cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-15(13-7-3-1-4-8-13)11-12-17-16(20)18-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSORZLHCBKRXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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